4,4-dimethylpent-1-yn-3-one
Overview
Description
4,4-dimethylpent-1-yn-3-one: . This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. It is a member of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-dimethylpent-1-yn-3-one can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with a suitable aldehyde or ketone under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated through standard purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-dimethylpent-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond or the ketone group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or ketones.
Scientific Research Applications
4,4-dimethylpent-1-yn-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-1-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone group make it a reactive molecule that can participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
Pent-4-yn-2-one: Another alkyne with a similar structure but with the ketone group at the second carbon atom.
Hex-4-yn-3-one: A homologous compound with an additional carbon atom in the chain.
But-3-yn-2-one: A shorter chain alkyne with the ketone group at the second carbon atom.
Uniqueness: 4,4-dimethylpent-1-yn-3-one is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethyl groups at the second carbon atom provides steric hindrance, influencing its chemical behavior and making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4,4-dimethylpent-1-yn-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-6(8)7(2,3)4/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWYQSOYUZOEQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207657 | |
Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5891-25-8 | |
Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpent-1-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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